molecular formula C23H27Cl2N3O2S B2468130 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1329883-69-3

2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2468130
M. Wt: 480.45
InChI Key: HBTFFAGNXIRYAI-UHFFFAOYSA-N
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Description

2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27Cl2N3O2S and its molecular weight is 480.45. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anti-Anoxic Activity

A study by Ohkubo et al. (1995) involved the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, revealing their potential anti-anoxic (AA) activity in mice. This suggests a possible research avenue for 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride in the context of cerebral protection and anti-anoxic activities (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

2. CO2 Sorption and Thermophysical Properties

Sardar et al. (2020) explored the synthesis of imidazolium and thiazolium-based ionic liquids, focusing on their physicochemical properties and CO2 sorption. This implies potential applications of the subject compound in environmental chemistry, particularly in CO2 capture and sequestration technologies (Sardar, Mumtaz, Yasinzai, & Wilfred, 2020).

3. Anti-inflammatory Activity

Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and found that certain hydrochloride salts showed anti-inflammatory activity. This suggests the potential of 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride in the development of new anti-inflammatory agents (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

4. Protective Effect Against Toxicity in Astrocytes

Phuagphong et al. (2004) studied T-588, a compound with a similar structure, and its protective effects against sodium nitroprusside-induced toxicity in astrocytes. This indicates potential neuroprotective applications of the compound (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

5. Antitumor Properties

Horishny et al. (2020) prepared and evaluated N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties. This research highlights the potential use of similar compounds in the search for new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

6. Antimycobacterial Activity

Marvadi et al. (2020) investigated novel carboxamides for their antitubercular activity. The study suggests potential applications of similar compounds in developing treatments for Mycobacterium tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

properties

IUPAC Name

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S.ClH/c1-16-14-17(2)21-20(15-16)25-23(30-21)27(9-5-8-26-10-12-29-13-11-26)22(28)18-6-3-4-7-19(18)24;/h3-4,6-7,14-15H,5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTFFAGNXIRYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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